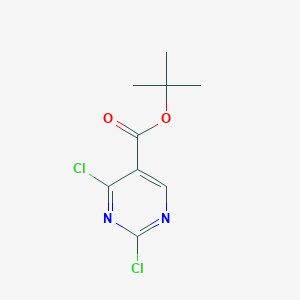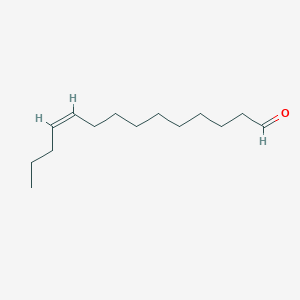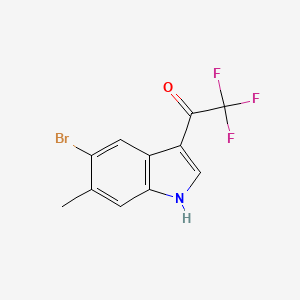![molecular formula C14H13N5O5S2 B12287417 (2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2E)-2-(2-amino-1,3-tiazol-4-il)-N-(3,11-dioxo-10-oxa-6-tia-2-azatriciclo[6.3.0.02,5]undec-1(8)-en-4-il)-2-metoxiiminoacetamida es una molécula orgánica compleja con posibles aplicaciones en varios campos, como la química, la biología y la medicina. Este compuesto presenta una estructura única que incluye un anillo de tiazol, un grupo metoxiimino y un sistema tricíclico, lo que lo convierte en un tema interesante para la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-2-(2-amino-1,3-tiazol-4-il)-N-(3,11-dioxo-10-oxa-6-tia-2-azatriciclo[6.3.0.02,5]undec-1(8)-en-4-il)-2-metoxiiminoacetamida normalmente implica varios pasos, comenzando a partir de precursores fácilmente disponibles. Los pasos clave incluyen la formación del anillo de tiazol, la introducción del grupo metoxiimino y la construcción del sistema tricíclico. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto (2E)-2-(2-amino-1,3-tiazol-4-il)-N-(3,11-dioxo-10-oxa-6-tia-2-azatriciclo[6.3.0.02,5]undec-1(8)-en-4-il)-2-metoxiiminoacetamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde ciertos grupos son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, juegan un papel importante en la determinación del resultado de estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos.
Aplicaciones Científicas De Investigación
El compuesto (2E)-2-(2-amino-1,3-tiazol-4-il)-N-(3,11-dioxo-10-oxa-6-tia-2-azatriciclo[6.3.0.02,5]undec-1(8)-en-4-il)-2-metoxiiminoacetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales y procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (2E)-2-(2-amino-1,3-tiazol-4-il)-N-(3,11-dioxo-10-oxa-6-tia-2-azatriciclo[6.3.0.02,5]undec-1(8)-en-4-il)-2-metoxiiminoacetamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Se requieren estudios detallados para dilucidar las dianas moleculares y las vías exactas involucradas.
Propiedades
Fórmula molecular |
C14H13N5O5S2 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide |
InChI |
InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7+ |
Clave InChI |
MCSWUKXFFGUOQE-CNHKJKLMSA-N |
SMILES isomérico |
CO/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)
![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)



![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)




![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)
